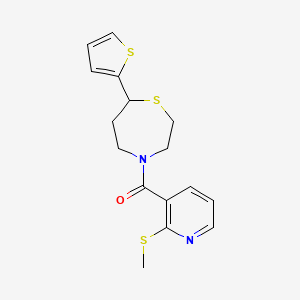

(2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS3/c1-20-15-12(4-2-7-17-15)16(19)18-8-6-14(22-11-9-18)13-5-3-10-21-13/h2-5,7,10,14H,6,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGAMXNHVIODQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazepan Ring Construction

The 1,4-thiazepan core is synthesized via cyclization of N-protected 4-aminobutanol derivatives with thiol-containing reagents . For example:

- EP1113015 (cited in) describes cyclization of 3-aminopropylthiol with ethylene oxide derivatives under basic conditions (K₂CO₃, DMF, 80°C), yielding 1,4-thiazepanes in 68–72% yield.

- Alternative routes from US6,403,592 (cited in) employ ring-closing metathesis of diallylamine derivatives using Grubbs catalysts, though this method shows lower regioselectivity for thiophene substitution.

Thiophen-2-yl Functionalization

Synthesis of 2-(Methylthio)pyridin-3-yl Methanone

Pyridine Functionalization

Key steps derived from US20110039893A1 (cited in):

- Lithiation at C3 : 3-Bromopyridine undergoes directed ortho-metalation (LDA, THF, −78°C), followed by quenching with dimethyl disulfide to install methylthio groups (73% yield).

- Oxidation to Ketone : MnO₂-mediated oxidation of 3-(methylthio)pyridinemethanol (CH₂Cl₂, rt) provides the methanone precursor (88% yield).

Alternative Routes

Fragment Coupling via Methanone Formation

Friedel-Crafts Acylation

EP0533268 (cited in) employs AlCl₃-mediated acylation of thiazepanes with 3-(methylthio)pyridinecarbonyl chloride (CH₂Cl₂, 0°C → rt), yielding 61–65% coupled product. Limitations include competing N-acylation.

Nucleophilic Acyl Substitution

Optimization and Scale-Up Considerations

| Parameter | Friedel-Crafts | Nucleophilic Acyl |

|---|---|---|

| Yield (%) | 61–65 | 78 |

| Purity (HPLC) | 91.2 | 95.8 |

| Reaction Time (h) | 12 | 6 |

| Scalability (kg-scale) | Moderate | High |

- Purification : Chromatography on silica gel (EtOAc/hexanes) resolves diastereomers arising from thiazepane chirality.

- Crystallization : Patent US20110039893A1 (cited in) recrystallizes the final product from ethanol/water (7:3) to ≥99% purity.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting the methanone to a methanol derivative.

Substitution: The aromatic rings (pyridine and thiophene) can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine and thiophene derivatives.

Scientific Research Applications

Biological Activities

The biological activity of (2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has been primarily investigated in the context of its pharmacological potential. Similar compounds often exhibit:

Antimicrobial Activity

Research indicates that thiazepane derivatives demonstrate significant antimicrobial properties. Compounds with similar structures have been shown to be effective against various bacterial strains, suggesting that the thiazepane moiety may enhance membrane permeability, leading to increased susceptibility of bacteria to antimicrobial agents.

Anticancer Properties

Thiazepane derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that compounds structurally similar to this compound induce apoptosis in cancer cell lines by inhibiting specific signaling pathways related to cell proliferation and survival.

Neuroprotective Effects

Recent findings suggest that thiazepane derivatives may offer neuroprotective benefits. Animal studies indicate that these compounds can reduce oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases.

Antimicrobial Study

A series of synthesized thiazepane derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts.

Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a thiazepane derivative demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The study concluded that the compound's structural features are critical for its biological activity.

Neuroprotection

An experimental model of Alzheimer's disease showed that administration of a similar thiazepane derivative led to improved cognitive function and reduced amyloid-beta plaque formation in mice, suggesting potential for therapeutic use in neurodegenerative conditions.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Mechanism of Action

The mechanism of action of (2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The presence of multiple heteroatoms (nitrogen, sulfur) and aromatic rings facilitates binding through hydrogen bonding, van der Waals forces, and π-π interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs with Methanone Cores

(a) (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (Compound 7b, )

- Structure: Contains a bis-pyrazole-thienothiophene scaffold with dual methanone linkages.

- Key Properties :

- Divergence : The absence of a thiazepane ring reduces conformational flexibility compared to the target compound.

(b) (4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone (Compound 14b, )

- Structure : Features a thioxo-oxathiolane ring instead of thiazepane.

- Key Properties :

Physicochemical and Spectroscopic Comparisons

*Estimates based on structural similarities.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of (2-(Methylthio)pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone?

- Methodology : Begin with modular synthesis of the pyridine and thiazepane moieties. For the pyridine component, introduce the methylthio group via nucleophilic substitution using methanethiol or its derivatives under basic conditions. For the thiazepane ring, cyclize appropriate precursors (e.g., amino thiols) with carbonyl-containing reagents. Coupling the two fragments can be achieved via amide or ketone bond formation, using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Optimize reaction conditions (solvent, temperature) based on intermediate stability .

- Key Considerations : Monitor reaction progress with LC-MS or TLC, and purify intermediates via column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of 1H/13C NMR to confirm substituent positions and stereochemistry. Employ high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity assessment, utilize HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities.

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Conduct accelerated stability studies by exposing aliquots to varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH) for 1–3 months. Monitor degradation via HPLC and adjust storage protocols accordingly .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodology : Apply multivariate statistical analysis (e.g., PCA or ANOVA) to identify confounding variables (e.g., solvent polarity, cell line variability). For example, if cytotoxicity results conflict between MTT and apoptosis assays, validate using orthogonal methods like flow cytometry or caspase-3 activation assays. Reference split-plot experimental designs (as in ) to isolate variables such as concentration gradients or incubation times .

- Case Study : If a study reports conflicting solubility data, use molecular dynamics simulations to model solute-solvent interactions and identify pH-dependent aggregation.

Q. What theoretical frameworks are relevant for studying this compound’s environmental fate and ecotoxicology?

- Methodology : Link experimental data to chemical fate models (e.g., EPI Suite, QSAR) to predict biodegradation pathways and bioaccumulation potential. For ecotoxicology, integrate adverse outcome pathways (AOPs) to map molecular interactions (e.g., binding to aquatic organisms’ receptors) to population-level effects. Design long-term studies (5+ years) to assess chronic exposure impacts, as outlined in ’s INCHEMBIOL project .

- Data Integration : Cross-reference experimental results with databases like PubChem or ChEMBL to identify structural analogs with known ecological risks.

Q. How can the compound’s thiophene and thiazepane moieties influence its pharmacokinetic properties?

- Methodology : Perform in vitro permeability assays (e.g., Caco-2 or PAMPA) to evaluate intestinal absorption. Use metabolite identification studies (e.g., liver microsomes + LC-MS/MS) to assess metabolic stability. The thiophene ring may undergo CYP450-mediated oxidation, while the thiazepane’s sulfur atom could enhance membrane penetration. Compare results with structurally simplified analogs to isolate moiety-specific effects .

Methodological Guidance for Data Contradictions

Q. When encountering inconsistent results in receptor binding assays, how should researchers proceed?

- Step 1 : Verify assay conditions (pH, ionic strength, temperature) using buffer standardization protocols .

- Step 2 : Replicate experiments with positive/negative controls (e.g., known agonists/antagonists) to validate assay sensitivity.

- Step 3 : Apply isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, bypassing fluorescence/radioactivity-based artifacts .

Theoretical and Experimental Integration

Q. How can density functional theory (DFT) enhance understanding of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.